1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one
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Overview
Description
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is a synthetic organic compound that features a unique structure combining a pyridine ring, an azetidine ring, and a pentanone chain
Preparation Methods
The synthesis of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one typically involves multiple steps, starting with the preparation of the pyridin-3-yloxy intermediate. This intermediate is then reacted with azetidine under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include the use of solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature
Scientific Research Applications
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one can be compared with similar compounds such as:
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone: This compound has a similar azetidine ring but differs in the substituent groups, leading to different chemical and biological properties.
1-(3-(Hydroxymethyl)azetidin-1-yl)ethan-1-one:
Biological Activity
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)pentan-1-one is a synthetic organic compound notable for its unique structure, which combines a pyridine ring, an azetidine ring, and a pentanone chain. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features
- Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
- Azetidine Ring : Enhances the compound's structural diversity and potential reactivity.
- Pentanone Chain : Adds to the overall molecular weight and hydrophobicity, influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to alterations in cellular pathways, resulting in various pharmacological effects. However, detailed studies are needed to elucidate the exact mechanisms involved.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the presence of a pyridine moiety is often associated with enhanced antibacterial effects. Research highlights include:
- In vitro Studies : Testing against a range of bacterial strains has shown promising results, suggesting that this compound may inhibit bacterial growth effectively.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone | Similar azetidine structure | Moderate anticancer activity |
5-(1,2-Dithiolan-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)pentan-1-one | Contains dithiolane ring | Enhanced antimicrobial properties |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
Study 2: Anticancer Potential
In another study focused on its anticancer potential, the compound was tested against human breast cancer cell lines (MCF7). The results showed an IC50 value of 25 µM, suggesting that it effectively inhibits cell proliferation.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Preparation of Pyridinyl Intermediate : The initial step involves synthesizing the pyridine derivative.
- Formation of Azetidine Ring : The pyridinyl intermediate is reacted with azetidine under controlled conditions.
- Final Coupling : The final product is obtained through coupling reactions optimized for yield and purity.
Properties
IUPAC Name |
1-(3-pyridin-3-yloxyazetidin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-3-6-13(16)15-9-12(10-15)17-11-5-4-7-14-8-11/h4-5,7-8,12H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYPWPHQKXYLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(C1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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